molecular formula C8H16ClNO2S B12311109 3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride

3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride

Cat. No.: B12311109
M. Wt: 225.74 g/mol
InChI Key: BNFDJOSPVFNVBL-UHFFFAOYSA-N
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Description

Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a hexahydro-thieno-pyrrole core with specific stereochemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, typically involves multi-step organic synthesis. The process begins with the preparation of the thieno-pyrrole core, followed by the introduction of methyl groups at specific positions. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrrole derivatives: These compounds share a similar core structure but differ in functional groups and stereochemistry.

    Hexahydro-thieno-pyrrole analogs: Variations in the saturation level and substituents can lead to different properties and applications.

Uniqueness

Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, stands out due to its specific stereochemistry and the presence of methyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-7-3-9-4-8(7,2)6-12(10,11)5-7;/h9H,3-6H2,1-2H3;1H

InChI Key

BNFDJOSPVFNVBL-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CS(=O)(=O)C2)C.Cl

Origin of Product

United States

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